2,2',4,4',6,6'-Hexabromobiphenyl
Overview
Description
2,2’,4,4’,6,6’-Hexabromobiphenyl is a chemical compound belonging to the group of polybrominated biphenyls. It is characterized by its molecular formula C₁₂H₄Br₆ and a molecular weight of 627.584 g/mol . This compound is known for its high bioaccumulation potential and persistence in the environment, making it a significant persistent organic pollutant . Historically, it has been used as a flame retardant in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’,4,4’,6,6’-Hexabromobiphenyl can be synthesized through the bromination of biphenyl. The process involves the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like chloroform or carbon tetrachloride under controlled temperature conditions .
Industrial Production Methods
Industrial production of 2,2’,4,4’,6,6’-Hexabromobiphenyl involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,2’,4,4’,6,6’-Hexabromobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of brominated benzoic acids.
Reduction: Formation of partially brominated biphenyls.
Substitution: Formation of hydroxylated or aminated biphenyls.
Scientific Research Applications
2,2’,4,4’,6,6’-Hexabromobiphenyl has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 2,2’,4,4’,6,6’-Hexabromobiphenyl involves its interaction with biological molecules and cellular pathways. It is known to bind to the aryl hydrocarbon receptor, leading to the activation of various genes involved in xenobiotic metabolism . This compound can also disrupt endocrine function by mimicking or antagonizing natural hormones .
Comparison with Similar Compounds
2,2’,4,4’,6,6’-Hexabromobiphenyl is compared with other polybrominated biphenyls, such as:
- 2,2’,4,4’,5,5’-Hexabromobiphenyl
- 2,2’,3,3’,4,4’-Hexabromobiphenyl
- 2,2’,3,3’,5,5’-Hexabromobiphenyl
These compounds share similar chemical structures and properties but differ in the position and number of bromine atoms . The unique arrangement of bromine atoms in 2,2’,4,4’,6,6’-Hexabromobiphenyl contributes to its distinct chemical behavior and environmental persistence .
Properties
IUPAC Name |
1,3,5-tribromo-2-(2,4,6-tribromophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFYSRMCCKKDEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C2=C(C=C(C=C2Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074772 | |
Record name | PBB 155 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59261-08-4 | |
Record name | 2,2',4,4',6,6'-Hexabromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059261084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 59261-08-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PBB 155 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,4',6,6'-HEXABROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642OIA2442 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.